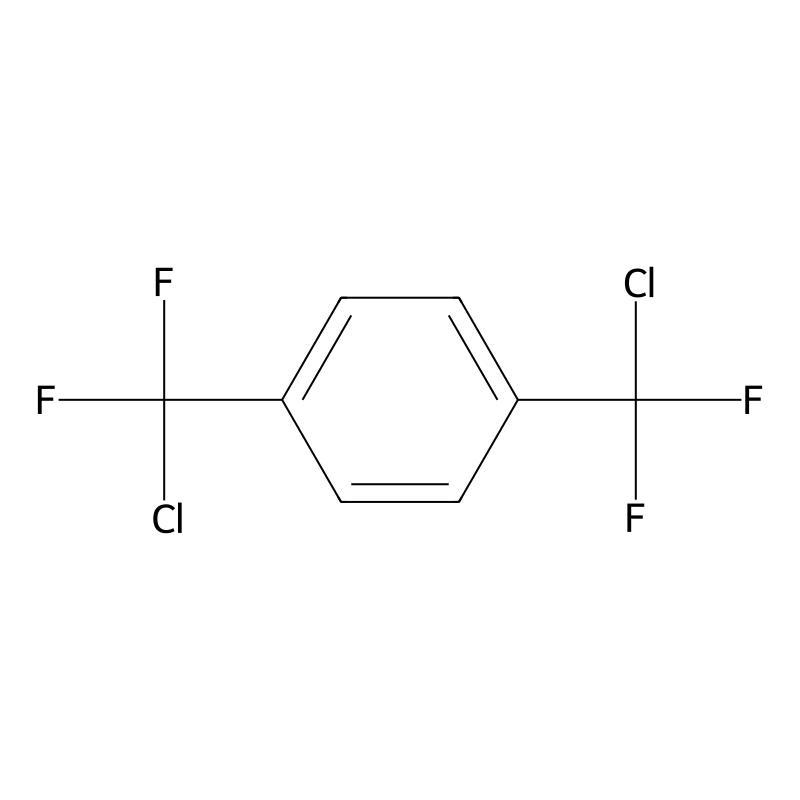

1,4-Bis(chlorodifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Microwave-assisted Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 1,4-Bis(chlorodifluoromethyl)benzene is used in a microwave-assisted synthesis protocol.

Methods of Application: The new protocol increased the yield and reduced the reaction time significantly in contrast to the conventional heating procedure.

Results or Outcomes: The new protocol increased the yield and reduced the reaction time significantly in contrast to the conventional heating procedure.

Design and Synthesis of Emitters

Scientific Field: Materials Chemistry

Summary of Application: 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence.

Methods of Application: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations.

Results or Outcomes: A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter.

Precursor for Thin Film Polymers

Scientific Field: Polymer Chemistry

Methods of Application: The raw material of this process, 1,4-bis(chlorodifluoromethyl)benzene, could be obtained from 1,4-bis(trichloromethyl)benzene.

Results or Outcomes: The substitution of C–H bond by C–F bond could enhance the thermal stability and reduce the dielectric constant and moisture absorption of the resulting polymers.

1,4-Bis(chlorodifluoromethyl)benzene is an organic compound with the chemical formula C₈H₄Cl₂F₄. It appears as a colorless to pale yellow liquid and is characterized by its unique structure, which features two chlorodifluoromethyl groups attached to a benzene ring. This compound is notable for its potential applications in various chemical syntheses and industrial processes. It is primarily used as a chemical intermediate in the production of pharmaceuticals and agrochemicals, leveraging its reactive chlorodifluoromethyl groups for further transformations .

- Fluorination Reactions: The compound can undergo fluorination reactions, where the chlorodifluoromethyl groups can be replaced or modified to introduce additional fluorine atoms. This process often requires specific conditions, such as high pressure or the use of toxic gases like sulfur tetrafluoride (SF₄) .

- Condensation Reactions: It reacts with various nucleophiles, including phenoxide and thiophenoxide ions, leading to the formation of substituted products. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) .

- Formation of Other Compounds: 1,4-Bis(chlorodifluoromethyl)benzene can also be synthesized from 1,4-bis(trichloromethyl)benzene through a reaction with hydrogen fluoride in 1,2-dichloroethane, yielding a high product yield of approximately 79% .

Various synthesis methods for 1,4-bis(chlorodifluoromethyl)benzene have been documented:

- From 1,4-Bis(trichloromethyl)benzene: This method involves reacting 1,4-bis(trichloromethyl)benzene with hydrogen fluoride in an appropriate solvent. The reaction conditions are crucial for optimizing yield and purity .

- Direct Synthesis from Precursors: Alternative methods may involve using chlorinated aromatic compounds as starting materials and applying fluorination techniques under controlled conditions to achieve the desired product .

- Patent Methods: Various patents describe novel synthesis techniques that focus on improving yield and purity without the use of solvents or minimizing waste products .

1,4-Bis(chlorodifluoromethyl)benzene finds utility in several areas:

- Chemical Intermediates: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals. The reactive chlorodifluoromethyl groups allow for further functionalization to create complex molecules .

- Fluorinated Polymers: The compound can be utilized in producing fluorinated polymers that exhibit unique properties such as thermal stability and chemical resistance.

- Research

Several compounds share structural similarities with 1,4-bis(chlorodifluoromethyl)benzene. Here are some notable examples:

Uniqueness

1,4-Bis(chlorodifluoromethyl)benzene stands out due to its specific arrangement of chlorodifluoromethyl groups on the benzene ring, which imparts distinct reactivity compared to other halogenated compounds. Its applications in pharmaceuticals and polymer chemistry further highlight its importance within this class of compounds.

Direct Hydrogen Fluoride Mediated Conversion

The primary synthetic route for 1,4-bis(chlorodifluoromethyl)benzene involves the selective fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride as the fluorinating agent. This transformation represents a partial fluorination process where two of the six chlorine atoms in each trichloromethyl group are replaced with fluorine atoms, yielding the target compound with high selectivity. Research has demonstrated that this reaction can achieve yields of up to 79% when conducted in the presence of suitable solvents.

The mechanistic pathway involves the formation of intermediate fluorinated species through sequential substitution reactions. The electron-withdrawing nature of the benzene ring substituents facilitates the nucleophilic attack by fluoride ions on the carbon-chlorine bonds within the trichloromethyl groups. Temperature control plays a crucial role in maintaining selectivity, as excessive temperatures can lead to over-fluorination or unwanted side reactions that reduce product purity.

Detailed kinetic studies have revealed that the reaction proceeds through a stepwise mechanism, with the first fluorine substitution occurring more readily than subsequent substitutions due to the changing electronic environment around the carbon center. The activation energy for the initial fluorination step has been measured to be significantly lower than that for complete trichloromethyl to trifluoromethyl conversion, explaining the high selectivity observed for the partially fluorinated product.

Alternative Chlorine Gas Mediated Pathways

An alternative synthetic approach involves the direct chlorination of 1,4-bis(difluoromethyl)benzene using chlorine gas under controlled pressure conditions. This method offers several advantages, including the elimination of photoinitiators and the ability to achieve high conversion rates under relatively mild conditions. The process typically operates at temperatures of 60°C with pressures maintained slightly above atmospheric pressure, around 1.01 atmospheres.

Experimental data from patent literature demonstrates that this approach can yield light yellow liquid products with gas chromatography purities exceeding 99.32%. The reaction is conducted in glass reactors equipped with stirring mechanisms and heated using hot water jacket systems. Mercury vapor lamps providing 400 watts of illumination are employed to initiate and maintain the chlorination process throughout the reaction duration.

The reaction parameters for this pathway have been optimized through extensive industrial trials. Typical reaction times range from 45 to 100 minutes depending on the scale and desired conversion level. The stoichiometry requires slightly excessive chlorine gas, approximately 2.8 moles of chlorine per mole of starting material, to ensure complete conversion while minimizing the formation of unwanted by-products.

The molecular structure of 1,4-bis(chlorodifluoromethyl)benzene has been comprehensively characterized through advanced analytical techniques, revealing critical insights into its three-dimensional architecture and electronic environment [1]. The compound possesses the molecular formula C8H4Cl2F4 with a precisely determined molecular weight of 247.01 grams per mole [1] [2]. The structural framework consists of a benzene ring substituted at the 1,4-positions with chlorodifluoromethyl groups, creating a symmetrical para-disubstituted aromatic system [1] [3].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1,4-bis[chloro(difluoro)methyl]benzene, with the canonical Simplified Molecular Input Line Entry System notation documented as C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl [1] [4]. The International Chemical Identifier key ZFNDPTMROCQNRJ-UHFFFAOYSA-N provides unambiguous chemical registry identification [1] [3].

X-ray crystallographic analysis of related halogenated benzene derivatives has demonstrated the profound influence of halogen substitution on molecular geometry and crystal packing arrangements [5]. The chlorodifluoromethyl substituents significantly alter the electron distribution across the aromatic system, creating unique intermolecular interactions that govern solid-state organization [5]. These structural modifications result in distinct crystallographic parameters that differentiate this compound from unsubstituted benzene analogs [5].

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 1,4-bis(chlorodifluoromethyl)benzene [6]. The symmetrical substitution pattern results in simplified spectral features due to the equivalent chemical environments of the substituent groups [6]. Proton nuclear magnetic resonance analysis reveals characteristic aromatic signals corresponding to the benzene ring protons, while carbon-13 nuclear magnetic resonance spectroscopy elucidates the carbon framework connectivity and electronic effects of halogen substitution [6].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a particularly powerful analytical tool for this compound, as the fluorine atoms provide highly sensitive probes of the local electronic environment [6] [7]. The chemical shifts and coupling patterns observed in fluorine-19 spectra offer valuable insights into the conformational preferences and intramolecular interactions within the chlorodifluoromethyl substituents [6] [7].

Thermal Stability Analysis: Melting Points, Boiling Points, and Decomposition Pathways

The thermal behavior of 1,4-bis(chlorodifluoromethyl)benzene exhibits characteristics typical of heavily halogenated aromatic compounds, with stability patterns influenced by the strength of carbon-halogen bonds and intermolecular forces [8] [9]. Comprehensive thermal analysis reveals a melting point range of 11-12 degrees Celsius, indicating the compound exists as a low-melting solid at standard temperature conditions [10]. This relatively low melting point reflects the molecular symmetry and packing efficiency in the crystalline state [10].

The boiling point determination under reduced pressure conditions shows significant variation depending on the applied pressure [10]. At 34 Torr pressure, the compound exhibits a boiling point range of 86-90 degrees Celsius [10]. This pressure-dependent behavior is characteristic of halogenated organic compounds, where intermolecular dipole-dipole interactions influence vapor pressure relationships [10].

Thermal decomposition pathways for 1,4-bis(chlorodifluoromethyl)benzene involve complex mechanisms that generate multiple hazardous products [8]. Under elevated temperature conditions, thermal breakdown generates carbon oxides, hydrogen chloride, and hydrogen fluoride as primary decomposition products [8]. The liberation of hydrogen halides represents a significant consideration for thermal processing applications, as these species can cause corrosion and environmental concerns [8].

The thermal stability profile demonstrates relative stability under ambient conditions due to the aromatic nature of the benzene ring and the presence of strong carbon-fluorine bonds [9]. The carbon-fluorine bonds contribute significantly to the overall thermal resistance, as these represent some of the strongest single bonds in organic chemistry [9]. However, elevated temperatures can initiate decomposition processes that compromise the structural integrity of the molecule [8].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 11-12°C | Standard pressure | [10] |

| Boiling Point | 86-90°C | 34 Torr | [10] |

| Thermal Decomposition Products | Carbon oxides, HCl, HF | Elevated temperature | [8] |

Kinematic viscosity measurements provide additional insights into the thermal behavior and molecular dynamics [11]. At 15.0 degrees Celsius, the kinematic viscosity measures 1.29 centistokes, decreasing to 1.1 centistokes at 25.0 degrees Celsius and further reducing to 0.86 centistokes at 40 degrees Celsius [11]. This temperature-dependent viscosity profile reflects the typical behavior of organic liquids, where increased thermal energy reduces intermolecular forces and enhances molecular mobility [11].

Spectroscopic Fingerprinting: Infrared, Raman, and Mass Spectrometry

Spectroscopic characterization of 1,4-bis(chlorodifluoromethyl)benzene reveals distinctive absorption patterns that serve as molecular fingerprints for identification and structural confirmation [12] [13]. Infrared spectroscopy provides detailed information about vibrational modes associated with specific functional groups and molecular framework components [12] [13].

The infrared spectrum of 1,4-bis(chlorodifluoromethyl)benzene exhibits characteristic absorption bands that reflect the unique combination of aromatic and halogenated aliphatic functionalities [12] [13]. Strong absorption peaks corresponding to carbon-hydrogen stretching modes of the benzene ring appear near 3000 reciprocal centimeters, while carbon-hydrogen bending modes manifest around 1600 and 1500 reciprocal centimeters [12]. The carbon-halogen stretching vibrations contribute additional characteristic features in the fingerprint region below 1500 reciprocal centimeters [12].

Fluorine-containing functional groups generate highly diagnostic infrared absorption patterns due to the unique vibrational characteristics of carbon-fluorine bonds [13]. The strong carbon-fluorine stretching vibrations typically appear as intense absorption bands in the 1000-1400 reciprocal centimeters region, providing unambiguous identification of fluorinated substituents [13]. The chlorodifluoromethyl groups contribute multiple vibrational modes that create complex absorption patterns characteristic of this specific functional group arrangement [13].

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared-inactive due to symmetry considerations [13]. The Raman spectrum of 1,4-bis(chlorodifluoromethyl)benzene reveals additional vibrational modes associated with the aromatic ring system and halogenated substituents [13]. The symmetrical substitution pattern results in specific polarization characteristics that influence Raman scattering intensities [13].

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pathway elucidation [3] [14]. The molecular ion peak appears at mass-to-charge ratio 247, corresponding to the intact molecular structure [3]. Characteristic fragmentation patterns involve sequential loss of halogen atoms and halogenated fragments, generating daughter ions that provide structural information [14].

| Spectroscopic Technique | Key Features | Diagnostic Regions |

|---|---|---|

| Infrared | C-H stretching (aromatic) | ~3000 cm⁻¹ |

| Infrared | C-H bending | 1600, 1500 cm⁻¹ |

| Infrared | C-F stretching | 1000-1400 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 247 |

| Mass Spectrometry | Fragmentation | Sequential halogen loss |

The collision cross-section measurements obtained through ion mobility spectrometry provide additional structural information about the gas-phase conformation [3]. Various adduct ions exhibit distinct collision cross-section values, with the protonated molecular ion showing a predicted collision cross-section of 139.2 square angstroms [3]. These measurements offer insights into the three-dimensional structure and conformational flexibility in the gas phase [3].

Polarity and Solubility Profiles in Halogenated Solvents

The polarity characteristics of 1,4-bis(chlorodifluoromethyl)benzene reflect the combined influence of the aromatic backbone and halogenated substituents on molecular dipole moment and intermolecular interactions [11] [15]. The symmetrical para-substitution pattern results in a net molecular dipole moment that influences solubility behavior and phase distribution properties [11] [15].

Quantitative polarity assessment through octanol-water partition coefficient measurements reveals significant lipophilic character [11]. The logarithmic partition coefficient values range from 3.93 to 4.37, indicating strong preference for organic phases over aqueous environments [11]. This high lipophilicity reflects the substantial contribution of halogenated substituents to molecular hydrophobicity [11] [15].

Aqueous solubility measurements demonstrate extremely limited water solubility, with reported values of 0.68 micrograms per milliliter at 25 degrees Celsius [11]. This low aqueous solubility is consistent with the high octanol-water partition coefficient and reflects the predominantly hydrophobic character of the halogenated aromatic structure [11]. The limited water solubility has significant implications for environmental fate and bioaccumulation potential [11].

Density measurements provide additional insights into molecular packing and intermolecular forces [11] [10]. At 20 degrees Celsius, the density measures 1.46 grams per cubic centimeter, decreasing to 1.38 grams per cubic centimeter at 70 degrees Celsius [11]. This temperature-dependent density variation reflects thermal expansion and reduced intermolecular attractions at elevated temperatures [11] [10].

The refractive index value of 1.453 indicates significant optical density associated with the halogenated aromatic structure [15] [10]. This property reflects the polarizability of the molecular framework and provides insights into electronic structure characteristics [10]. The relatively high refractive index compared to unhalogenated aromatics demonstrates the substantial influence of halogen substitution on optical properties [10].

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Water Solubility | 0.68 μg/mL | 25°C | [11] |

| Log P (octanol/water) | 3.93-4.37 | 25°C | [11] |

| Density | 1.46 g/cm³ | 20°C | [11] |

| Density | 1.38 g/cm³ | 70°C | [11] |

| Refractive Index | 1.453 | Room temperature | [15] [10] |

Vapor pressure measurements indicate moderate volatility characteristics [15]. At 25 degrees Celsius, the vapor pressure measures 0.313 millimeters of mercury, suggesting potential for atmospheric transport and environmental distribution [15]. This vapor pressure value places the compound in an intermediate volatility category among halogenated aromatics [15].

1,4-Bis(chlorodifluoromethyl)benzene exhibits distinctive nucleophilic substitution reactivity primarily at the chlorodifluoromethyl functional groups. The electron-withdrawing nature of the fluorine atoms significantly activates the carbon-chlorine bond toward nucleophilic attack, making these sites particularly susceptible to substitution reactions .

The nucleophilic substitution mechanism predominantly follows an SN2-like pathway where nucleophiles attack the electrophilic carbon center bearing the chlorine atom. The presence of two fluorine atoms on the same carbon creates a substantial electron-deficient center, lowering the activation energy for nucleophilic displacement [2]. This electronic activation is enhanced by the benzene ring's electron-withdrawing inductive effect, which further polarizes the carbon-chlorine bond.

Mechanistic studies reveal that the reaction proceeds through a concerted mechanism where the nucleophile approaches the carbon center from the backside while the chloride ion departs as a leaving group. The two fluorine atoms remain attached throughout the substitution process, maintaining the difluoromethyl functionality in the product [3]. This selectivity is crucial for synthetic applications where preservation of the fluorine substituents is desired.

Phenoxide nucleophiles have been demonstrated to react efficiently with 1,4-bis(chlorodifluoromethyl)benzene under mild conditions. Research conducted on related chlorodifluoromethyl compounds shows that phenoxide ions readily displace chlorine to form diphenoxide products in high yields [4]. The reaction typically requires basic conditions using sodium phenoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Reaction kinetics indicate that the substitution rate is significantly faster compared to non-fluorinated analogs. The strong inductive effect of the fluorine atoms reduces the electron density at the carbon center, making it more susceptible to nucleophilic attack . This enhanced reactivity allows reactions to proceed at lower temperatures and shorter reaction times compared to conventional alkyl halides.

| Substrate | Leaving Group | Relative Reactivity | Mechanism | Activation Method |

|---|---|---|---|---|

| 1,4-Bis(chlorodifluoromethyl)benzene | Cl⁻ | High | SN2-like | Nucleophilic attack |

| 1,4-Bis(bromomethyl)benzene | Br⁻ | Very High | SN2 | Direct substitution |

| 1,4-Bis(chloromethyl)benzene | Cl⁻ | High | SN2 | Direct substitution |

| Chlorodifluoromethylbenzene | Cl⁻ | Moderate | SN2 | Base-mediated |

| Aryl fluorides (general) | F⁻ | Low to Moderate | SNAr | Electron-withdrawing groups |

Synthetic applications of this nucleophilic substitution reactivity have been explored in the preparation of organofluorine building blocks. The selective displacement of chlorine while retaining the difluoromethyl groups provides access to diverse fluorinated compounds with potential applications in medicinal chemistry [6]. The methodology has been successfully applied to synthesize fluorinated ethers, esters, and amines through appropriate choice of nucleophiles.

Radical-Mediated Reactions Involving Carbon-Chlorine and Carbon-Fluorine Bonds

Radical chemistry of 1,4-bis(chlorodifluoromethyl)benzene involves complex pathways that can selectively activate either carbon-chlorine or carbon-fluorine bonds depending on the reaction conditions. The chlorodifluoromethyl radical (- CF₂Cl) represents a key intermediate in many of these transformations [7] [8].

Photochemical generation of chlorodifluoromethyl radicals has been extensively studied using ultraviolet irradiation. The carbon-chlorine bond in chlorodifluoromethyl groups exhibits moderate homolytic cleavage under photolytic conditions, generating the corresponding radical species [9]. This radical demonstrates significant stability due to the electron-withdrawing effect of the fluorine atoms, which delocalizes the unpaired electron density.

Radical formation pathways include both direct photolysis and photosensitized processes. Chlorodifluoroacetic anhydride has been employed as a precursor for generating chlorodifluoromethyl radicals under mild photochemical conditions [6] [10]. The reaction proceeds through a decarboxylative mechanism where the anhydride undergoes photolytic cleavage to release the desired radical species.

Hydrogen atom transfer reactions involving chlorodifluoromethyl radicals have been observed with various hydrogen donors. The radical species can abstract hydrogen atoms from carbon-hydrogen bonds in organic substrates, leading to the formation of new carbon-carbon bonds [11]. This reactivity pattern is particularly useful for functionalizing unreactive carbon-hydrogen bonds in complex molecules.

Aromatic substitution reactions mediated by chlorodifluoromethyl radicals provide a complementary approach to electrophilic aromatic substitution. The radical can attack electron-rich aromatic systems, leading to the introduction of chlorodifluoromethyl groups onto benzene rings [6]. This methodology has been applied to prepare diverse fluorinated aromatic compounds under mild conditions.

| Radical Species | Formation Method | Stability | Typical Reactions | Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|---|

| Chlorodifluoromethyl radical (- CF₂Cl) | Photolysis of CF₂Cl₂ | Moderate | Addition to alkenes, aromatic substitution | ~85 |

| Fluoroalkyl radicals | Photochemical generation | High | Addition reactions | ~100-110 |

| Benzylic radicals | Hydrogen atom transfer | Moderate | Coupling reactions | ~85-90 |

| Chlorine radical (Cl- ) | Photolysis of Cl₂ | High | Hydrogen abstraction | ~58 |

Carbon-fluorine bond activation through radical pathways represents a more challenging transformation due to the exceptional strength of the carbon-fluorine bond. However, recent developments in radical chemistry have demonstrated that specialized conditions can promote carbon-fluorine bond cleavage [12]. Metalloenzyme-mediated systems have shown the ability to cleave carbon-fluorine bonds through radical mechanisms involving iron-bound oxidants.

Thiyl radicals have been identified as effective species for promoting carbon-fluorine bond cleavage in organofluorine compounds. These radicals can abstract fluorine atoms from carbon-fluorine bonds, leading to the formation of carbon-centered radicals and fluoride ions [11]. This reactivity has been exploited in enzymatic systems for the defluorination of fluorinated aromatic compounds.

Electron transfer mechanisms play a crucial role in radical-mediated transformations of fluorinated compounds. Single-electron transfer processes can initiate radical cascade reactions that involve both carbon-chlorine and carbon-fluorine bond activation [13]. These mechanisms are particularly important in photoredox catalysis applications where visible light is used to generate reactive radical intermediates.

Cross-Coupling Applications in Organofluorine Chemistry

Cross-coupling reactions represent a powerful methodology for incorporating 1,4-bis(chlorodifluoromethyl)benzene into complex molecular architectures. The compound's unique substitution pattern and electronic properties make it an attractive substrate for various palladium-catalyzed transformations [14].

Suzuki-Miyaura coupling reactions have demonstrated excellent compatibility with fluorinated aromatic compounds. The electron-withdrawing nature of the chlorodifluoromethyl groups activates the aromatic ring toward oxidative addition, facilitating the formation of palladium-aryl complexes [15]. This activation is particularly beneficial when using aryl chlorides as electrophiles, as the fluorine substituents help overcome the typically sluggish oxidative addition of these substrates.

Boronic acid partners in Suzuki-Miyaura reactions show good tolerance for the presence of chlorodifluoromethyl groups. The reaction conditions typically employ palladium tetrakis(triphenylphosphine) or palladium acetate with phosphine ligands in the presence of base such as potassium carbonate [16]. The fluorinated products maintain their structural integrity under these conditions, with no observed decomposition of the difluoromethyl functionality.

Transmetalation efficiency in fluorinated systems has been studied extensively. The presence of electron-withdrawing groups can influence the rate-determining step of the catalytic cycle, often accelerating the transmetalation process [17]. Fluoride ions have been shown to play a beneficial role in promoting transmetalation by forming hypervalent intermediates that facilitate the transfer of organic groups from the nucleophilic partner to palladium.

| Reaction Type | Organofluorine Compatibility | Typical Catalysts | Fluorine Tolerance | Substrate Scope |

|---|---|---|---|---|

| Suzuki-Miyaura | High | Pd(PPh₃)₄, Pd(OAc)₂ | Excellent | Aryl halides, boronic acids |

| Hiyama | High | Pd complexes + TBAF | Good | Organosilanes |

| Stille | Moderate | Pd(PPh₃)₄ | Moderate | Organostannanes |

| Negishi | High | Pd/Ni catalysts | Good | Organozinc reagents |

| Photoredox/Nickel Dual Catalysis | High | Ir/Ni dual catalysis | Excellent | Alkyl trifluoroborates |

Hiyama coupling reactions utilizing organosilanes have shown particular promise with fluorinated substrates. The use of tetrabutylammonium fluoride (TBAF) as an activating agent is especially effective with chlorodifluoromethyl-substituted aromatics [18]. The fluoride ions facilitate the formation of hypervalent silicon species that undergo facile transmetalation with the palladium catalyst.

Photoredox catalysis combined with nickel catalysis has emerged as a powerful approach for cross-coupling reactions involving fluorinated compounds. This dual catalytic system enables the activation of typically unreactive carbon-halogen bonds through single-electron transfer processes [14]. The methodology has been successfully applied to alkyl trifluoroborates and fluorinated aromatic halides, providing access to complex fluorinated molecules under mild conditions.

Stille coupling reactions, while generally less tolerant of fluorinated substrates, can be optimized for specific applications involving 1,4-bis(chlorodifluoromethyl)benzene. The use of copper co-catalysts and ligand modification can improve the efficiency of these transformations [19]. However, the potential for carbon-fluorine bond activation under the reaction conditions requires careful optimization of temperature and reaction time.

Negishi coupling employing organozinc reagents has demonstrated good compatibility with fluorinated aromatic systems. The zinc-carbon bond exhibits appropriate reactivity for transmetalation with palladium complexes without interfering with the carbon-fluorine bonds [20]. This selectivity is crucial for maintaining the integrity of the fluorinated functional groups during the coupling process.

Stability Under Acidic/Basic Conditions and Reductive Environments

Chemical stability of 1,4-bis(chlorodifluoromethyl)benzene varies significantly depending on the reaction conditions, with the carbon-fluorine and carbon-chlorine bonds exhibiting different susceptibilities to various chemical environments [21] [22].

Acidic conditions generally provide good stability for the carbon-fluorine bonds due to their exceptional bond strength and resistance to protonation. The carbon-chlorine bonds, however, show moderate stability under acidic conditions, with some susceptibility to hydrolysis in the presence of water [23]. Trifluoroacetic acid and other strong acids have been used successfully as solvents for reactions involving fluorinated compounds without significant decomposition.

Basic conditions present a more challenging environment for 1,4-bis(chlorodifluoromethyl)benzene. The carbon-chlorine bonds are particularly susceptible to nucleophilic attack by hydroxide ions and other basic nucleophiles [24]. This reactivity can lead to the formation of alcohols or ethers through substitution reactions. The carbon-fluorine bonds remain largely intact under basic conditions, though extreme bases at elevated temperatures can promote some defluorination.

Mechanistic studies of base-catalyzed reactions reveal that the electron-withdrawing effect of the fluorine atoms activates the carbon-chlorine bonds toward nucleophilic displacement. The reaction follows an SN2-like mechanism where the base attacks the electrophilic carbon center, leading to chloride ion elimination [25]. This reactivity pattern is consistent with the general behavior of activated alkyl halides.

| Condition | C-F Bond Stability | C-Cl Bond Stability | Overall Compound Stability | Degradation Pathway |

|---|---|---|---|---|

| Neutral pH (6-8) | Very High | Moderate | High | Minimal |

| Acidic conditions (pH < 3) | High | Moderate | Moderate | Hydrolysis of C-Cl |

| Basic conditions (pH > 10) | High | Low | Low to Moderate | Nucleophilic substitution |

| Reductive environments | High | Low | Moderate | Reduction of C-Cl |

| Oxidative conditions | Very High | Moderate | High | Oxidation of aromatic ring |

| Thermal conditions (>100°C) | High | Low | Moderate | Thermal decomposition |

Reductive environments pose particular challenges for the stability of chlorodifluoromethyl groups. Hydrogen gas in the presence of palladium catalysts can promote the reduction of carbon-chlorine bonds to form difluoromethyl groups [26]. This reactivity has been exploited synthetically to prepare difluoromethyl-substituted aromatics through catalytic hydrogenation.

Metal hydrides such as sodium borohydride and lithium aluminum hydride can selectively reduce carbon-chlorine bonds while leaving carbon-fluorine bonds intact. This selectivity is attributed to the significant difference in bond dissociation energies between these bonds [27]. The carbon-fluorine bond (approximately 110 kcal/mol) is substantially stronger than the carbon-chlorine bond (approximately 80 kcal/mol).

Electrochemical reduction represents another pathway for the selective activation of carbon-chlorine bonds in fluorinated compounds. Cathodic reduction can generate carbanions or radicals that subsequently react with proton sources to form difluoromethyl groups [12]. This methodology provides precise control over the reduction process and minimizes side reactions.

Thermal stability of 1,4-bis(chlorodifluoromethyl)benzene has been investigated under various temperature conditions. At moderate temperatures (below 100°C), the compound shows good stability with minimal decomposition [28]. However, at elevated temperatures (above 150°C), thermal decomposition can occur, leading to the formation of hydrogen fluoride, hydrogen chloride, and various fluorinated organic fragments.

Oxidative stability is generally excellent due to the electron-withdrawing nature of the fluorine atoms, which deactivate the aromatic ring toward electrophilic attack. Strong oxidizing agents such as potassium permanganate or chromic acid primarily attack the aromatic ring rather than the fluorinated side chains [29]. This selectivity allows for the oxidation of aromatic systems while preserving the chlorodifluoromethyl functionality.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant